(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with potential applications in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-7-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can affect its reactivity and interactions.
(1R,4R)-3-Oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but without the tert-butoxycarbonyl group, leading to different chemical properties.
Uniqueness
The presence of the tert-butoxycarbonyl group in (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid provides unique protective properties during synthesis and can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
(1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1 |
InChI Key |
BSTZJNFIHJNFQF-JMCQJSRRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
Origin of Product |
United States |
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